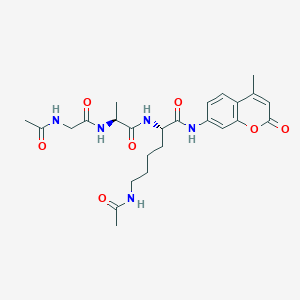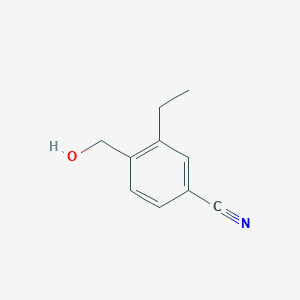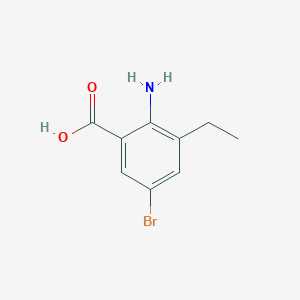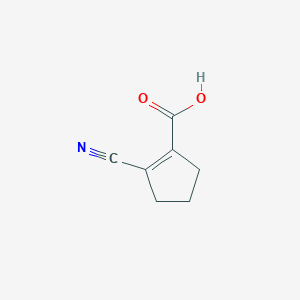
1-(2-Bromo-5-chlorophenyl)-3-methyl-1h-pyrazole
Vue d'ensemble
Description
The compound "1-(2-Bromo-5-chlorophenyl)-3-methyl-1H-pyrazole" is a derivative of the pyrazole class, which is a five-membered heterocyclic compound with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and applications in pharmaceutical and agrochemical industries. The presence of bromo and chloro substituents on the phenyl ring may influence the compound's reactivity and interaction with biological targets.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the cyclization of hydrazones or the reaction of hydrazines with various electrophiles. For instance, the synthesis of 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones was achieved through oxidative cyclization using copper acetate as a catalyst . Similarly, the synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, an intermediate for a new insecticide, involved a series of reactions starting from 2,3-dichloropyridine and proceeding through nucleophilic substitution, cyclization, bromination, dehydrogenation, and hydrolysis . These methods highlight the versatility of pyrazole synthesis, which can be adapted to introduce various substituents, including bromo and chloro groups.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed using X-ray diffraction studies. For example, the crystal structure of 1-(3-chlorophenyl)-3-(5-chlorothiophen-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole was determined to crystallize in the monoclinic crystal system . The molecular structure can be influenced by substituents on the phenyl rings, which can lead to different conformational arrangements and supramolecular architectures, as seen in the case of halogenated isomers of chromeno[4,3-c]pyrazol-4-ones .
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, including substitution, addition, and cyclization reactions. The reactivity can be influenced by the presence of electron-withdrawing or electron-donating substituents on the aromatic rings. For example, the direct sulfenylation of 1-aryl pyrazolones was achieved using N-chlorosuccinimide, leading to the synthesis of a novel tolylthiopyrazol bearing a methyl group . The presence of halogen substituents can also affect the reactivity in electrophilic aromatic substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, can be determined through various spectroscopic and analytical techniques. The crystal structure analysis provides insights into the intermolecular interactions that can influence the compound's physical properties . Theoretical calculations, such as density functional theory (DFT), can predict the electronic structure and help understand the chemical reactivity and properties of the compounds .
Applications De Recherche Scientifique
Antimicrobial and Anticancer Activity
Research on pyrazole derivatives, including compounds similar to 1-(2-Bromo-5-chlorophenyl)-3-methyl-1H-pyrazole, has demonstrated potential antimicrobial and anticancer activities. Novel pyrazole derivatives synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate have shown higher anticancer activity compared to the reference drug doxorubicin and exhibited good to excellent antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016). This suggests the potential of such compounds in developing new treatments for various cancers and infections.
Molecular Structure and Tautomerism
The study of NH-pyrazoles bearing C-aryl and C-halogen substituents, including compounds structurally related to 1-(2-Bromo-5-chlorophenyl)-3-methyl-1H-pyrazole, has provided insights into their behavior in solution and solid state. The analysis of tautomerism, facilitated by NMR at low temperatures and DFT calculations, helps in understanding the molecular structure of these compounds and their potential interactions in biological systems (García et al., 2010).
Synthesis and Structural Characterization
The synthesis and structural characterization of pyrazole derivatives are crucial for exploring their potential applications. For example, the synthesis of 1-(3-chlorophenyl)-3-(5-chlorothiophen-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole and its structural proof through spectral and single crystal X-ray diffraction studies provide foundational knowledge for further research and development (Prabhudeva et al., 2017).
Potential Anticancer and Antimicrobial Agents
Pyrazole compounds synthesized with various substituents have been investigated for their anticancer and antimicrobial activities. For instance, novel 1,3-oxazole clubbed pyridyl-pyrazolines showed significant potency in anticancer activity studies and performed well against pathogenic strains, highlighting their potential as therapeutic agents (Katariya, Vennapu, & Shah, 2021).
Propriétés
IUPAC Name |
1-(2-bromo-5-chlorophenyl)-3-methylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrClN2/c1-7-4-5-14(13-7)10-6-8(12)2-3-9(10)11/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYIGOGBGVKONDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=C(C=CC(=C2)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromo-5-chlorophenyl)-3-methyl-1h-pyrazole | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














